molecular formula C17H22N4O5S B2781083 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-21-9

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2781083
CAS No.: 850936-21-9
M. Wt: 394.45
InChI Key: YTVATPMLVUWRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an azepane-1-sulfonyl group and a 1,3,4-oxadiazol-2-yl moiety, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the 1,3,4-oxadiazol-2-yl moiety, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and various derivatives of the oxadiazole moiety .

Scientific Research Applications

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole moiety may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of both the azepane-1-sulfonyl group and the 1,3,4-oxadiazol-2-yl moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-25-12-15-19-20-17(26-15)18-16(22)13-6-8-14(9-7-13)27(23,24)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVATPMLVUWRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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